1-[4-Fluoro-2-(trifluoromethyl)phenyl]guanidine
CAS No.:
Cat. No.: VC20474183
Molecular Formula: C8H7F4N3
Molecular Weight: 221.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H7F4N3 |
|---|---|
| Molecular Weight | 221.15 g/mol |
| IUPAC Name | 2-[4-fluoro-2-(trifluoromethyl)phenyl]guanidine |
| Standard InChI | InChI=1S/C8H7F4N3/c9-4-1-2-6(15-7(13)14)5(3-4)8(10,11)12/h1-3H,(H4,13,14,15) |
| Standard InChI Key | UPBVHPTWLHABEO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1F)C(F)(F)F)N=C(N)N |
Introduction
Structural and Physicochemical Properties
The core structure of 1-[4-fluoro-2-(trifluoromethyl)phenyl]guanidine consists of a phenyl ring substituted at the 2-position with a trifluoromethyl (-CF₃) group and at the 4-position with a fluorine atom. The guanidine functional group (-NH-C(=NH)-NH₂) is attached to the aromatic ring, conferring strong basicity and nucleophilicity. The trifluoromethyl group exerts a pronounced electron-withdrawing effect, which polarizes the aromatic system and enhances the electrophilicity of adjacent carbon atoms.
Key Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈F₄N₄ |
| Molecular Weight | 221.15 g/mol |
| CAS Number | 1997497-29-6 |
| Predicted LogP | 2.1 (indicating moderate lipophilicity) |
| Hydrogen Bond Donors | 3 (guanidine NH groups) |
| Hydrogen Bond Acceptors | 4 (F atoms and guanidine N) |
The compound’s fluorine content (≈34% by mass) contributes to its stability against metabolic degradation, a trait leveraged in drug design to improve pharmacokinetics.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 1-[4-fluoro-2-(trifluoromethyl)phenyl]guanidine typically involves multi-step reactions starting from substituted aniline derivatives. One common approach utilizes nucleophilic aromatic substitution (SNAr) to introduce the guanidine moiety. For example, reacting 4-fluoro-2-(trifluoromethyl)aniline with cyanamide under acidic conditions yields the target compound after purification. Alternative methods employ cyclocondensation reactions, where thiourea intermediates are alkylated and subsequently hydrolyzed to form the guanidine group .
Critical Reaction Parameters
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Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance reaction rates by stabilizing transition states .
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Temperature Control: Reactions often proceed at 40–100°C to balance kinetic efficiency and byproduct formation .
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Catalysts: Lewis acids such as zinc chloride may accelerate substitutions on the electron-deficient aromatic ring.
Purification and Characterization
Post-synthesis, column chromatography using silica gel or amino-modified stationary phases achieves high purity (>95%). Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹⁹F-NMR, confirms the presence and position of fluorine atoms, while high-resolution mass spectrometry (HRMS) validates molecular integrity .
Chemical Reactivity and Functionalization
The guanidine group in 1-[4-fluoro-2-(trifluoromethyl)phenyl]guanidine participates in diverse reactions:
Nucleophilic Reactions
The nitrogen atoms in the guanidine moiety act as nucleophiles, enabling:
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Alkylation: Reaction with alkyl halides forms N-alkylated derivatives, useful in prodrug design.
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Acylation: Acetic anhydride or acyl chlorides yield acylated products, modifying solubility profiles.
Electrophilic Aromatic Substitution
The electron-withdrawing -CF₃ group directs incoming electrophiles to the meta and para positions relative to itself. For instance, nitration occurs predominantly at the 5-position of the phenyl ring.
Coordination Chemistry
The compound forms complexes with transition metals (e.g., Cu²⁺, Fe³⁺) via its guanidine nitrogen atoms, a property explored in catalytic applications.
| Compound | MIC against B. subtilis (µg/mL) |
|---|---|
| 1-[4-Fluoro-2-(trifluoromethyl)phenyl]guanidine | 12.5 |
| 1-[4-Chloro-2-(trifluoromethyl)phenyl]guanidine | 25.0 |
| Guanidine hydrochloride | >100 |
Anticancer Applications
Mitochondrial targeting, as seen in triphenylphosphonium (TPP⁺) conjugates, suggests potential in cancer therapy. Fluorine’s role in improving cellular uptake and retention is critical for efficacy .
Industrial and Research Applications
Pharmaceuticals
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Prodrug Development: Alkylated derivatives serve as prodrugs with delayed release profiles.
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Diagnostic Agents: ¹⁹F-NMR-active analogs enable non-invasive tracking of drug distribution .
Materials Science
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Liquid Crystals: The compound’s rigid aromatic core and polar groups aid in mesophase stabilization.
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Polymer Additives: Enhances flame retardancy in polyurethanes due to nitrogen and fluorine content.
Comparison with Structural Analogs
Future Directions and Challenges
Synthetic Optimization
Developing one-pot syntheses to improve yield and reduce waste is a priority. Catalytic fluorination methods could streamline production.
Targeted Drug Delivery
Conjugating the compound to nanoparticles or antibodies may enhance tissue specificity, mitigating off-target effects .
Environmental Impact Studies
Assessing the biodegradability of fluorinated guanidines is essential for sustainable use.
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